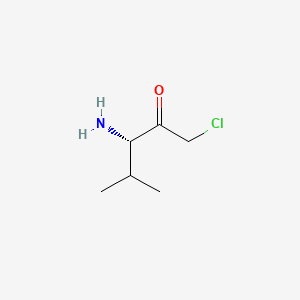
(3S)-3-Amino-1-chloro-4-methylpentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-1-chloro-4-methylpentan-2-one is an organic compound with a unique structure that includes an amino group, a chlorine atom, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-1-chloro-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-2-one with chlorine gas to introduce the chlorine atom, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(3S)-3-Amino-1-chloro-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3S)-3-Amino-1-chloro-4-methylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism by which (3S)-3-Amino-1-chloro-4-methylpentan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3S)-3-Amino-1-chloro-4-methylpentan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
(3S)-3-Amino-1-bromo-4-methylpentan-2-one: Similar structure but with a bromine atom instead of chlorine.
(3S)-3-Amino-1-chloro-4-ethylpentan-2-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3S)-3-Amino-1-chloro-4-methylpentan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
生物活性
(3S)-3-Amino-1-chloro-4-methylpentan-2-one, a chiral compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by:
- Functional Groups : An amino group, a chlorine atom, and a methyl substituent on a pentane backbone.
- Chirality : Its stereogenic center at the 3rd position contributes to its unique properties, influencing its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various pharmacological effects. Similar compounds have demonstrated activities such as antimicrobial, cytotoxic, and enzyme inhibition. The biological activities of this compound can be predicted using computational tools like PASS (Prediction of Activity Spectra for Substances) which analyze its structural characteristics to forecast potential interactions and effects.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against bacterial strains. |
| Cytotoxic | Inhibitory effects on cancer cell lines. |
| Enzyme Inhibition | Possible modulation of specific enzyme activities. |
Synthesis and Derivatives
Several synthetic routes exist for producing this compound, allowing for the generation of derivatives that may enhance its biological properties. Key reactions include:
- Substitution Reactions : Chlorine can be replaced by nucleophiles, yielding various alcohols.
- Oxidation Reactions : Can produce ketones or carboxylic acids.
- Reduction Reactions : Can lead to the formation of amines or alcohols depending on the reducing agent used.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition in proliferation rates, particularly in human lung adenocarcinoma (A549) cells, with an IC50 value indicating effective cytotoxicity.
-
Antimicrobial Activity :
- Comparative analysis with structurally similar compounds showed that this compound exhibited notable antimicrobial properties against Gram-positive bacteria, suggesting its potential application in antibiotic development.
-
Enzyme Interaction Studies :
- Docking studies revealed that the compound interacts with specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent targeting metabolic disorders.
The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes or receptors. It may function as a substrate or inhibitor, modulating the activity of these targets through competitive inhibition or allosteric modulation.
属性
CAS 编号 |
51370-20-8 |
|---|---|
分子式 |
C6H12ClNO |
分子量 |
149.62 g/mol |
IUPAC 名称 |
(3S)-3-amino-1-chloro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12ClNO/c1-4(2)6(8)5(9)3-7/h4,6H,3,8H2,1-2H3/t6-/m0/s1 |
InChI 键 |
HAEGSORFNQKOQX-LURJTMIESA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)CCl)N |
规范 SMILES |
CC(C)C(C(=O)CCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















